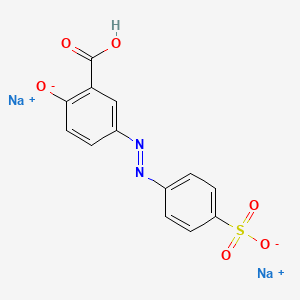
Mordant Yellow 10
説明
Mordant Yellow 10 is a monoazo dye used in wool textiles . It is also known as 5-(p-Sulfophenylazo)salicylic acid, disodium salt . It is a yellow powder with a molecular weight of 366.26 .
Molecular Structure Analysis
Mordant Yellow 10 has a molecular formula of C13H8N2Na2O6S . Its molecular weight is 366.26 . The infrared spectrum of Mordant Yellow 10 conforms to the structure and standard as illustrated on page 977A of Edition I, Volume 2 of "The Aldrich Library of FT-IR Spectra" .Chemical Reactions Analysis
Mordant Yellow 10, like other azo dyes, can be reduced by certain bacterial enzymes . The position of riboflavin reductase is an important factor in the decolorization of Mordant Yellow 10 with the help of anaerobic granular sludge .Physical And Chemical Properties Analysis
Mordant Yellow 10 is a deep yellow powder . It is soluble in water, but hardly soluble in Cellosolve, ethanol, and chloroform . It is insoluble in other organic solvents . Mordant Yellow 10 has an absorbance peak at 358 nm .科学的研究の応用
Textile Dyeing
Mordant Yellow 10 is widely used in the textile industry for dyeing purposes . It is often used in conjunction with mordants like alum to dye natural fibers like wool, linen, cotton, and silk . The use of bio-mordants, which are biological materials, has become widespread as an alternative to metal salts .
Environmentally Friendly Dyeing
Due to the increasing pressure on environmentally friendly approaches and sustainable production processes, the textile dyeing industry has focused on natural colorants . Mordant Yellow 10, being a natural dye, fits into this category and is used in eco-friendly dyeing processes .
Bio-Mordants
In natural dyeing, dyers want to use mordant substances in the dyeing processes in order to both expand the color spectrum and improve the fastness properties . Mordant Yellow 10 is used in conjunction with bio-mordants, which are derived from natural sources .
Green Production
Mordant Yellow 10 is used in green production techniques in the textile industry . It is part of the most recent developments in green mordants as well as application techniques for a variety of mordants .
Metal Ion Detection
Mordant Yellow 10 has applications in scientific research, particularly in the field of metal ion detection. Its chemical properties make it suitable for studying the presence and concentration of various metal ions.
Biological Imaging
Another application of Mordant Yellow 10 is in the field of biological imaging. It can be used to create contrast in biological samples, allowing for detailed visualization of cellular structures.
作用機序
Target of Action
Mordant Yellow 10, also known as Acid Yellow 3, is primarily used as a dye in various industries . Its primary targets are the materials it is intended to color, such as textiles and food products . The dye binds to these materials, imparting a yellow color.
Mode of Action
The mode of action of Mordant Yellow 10 involves the formation of a complex with the target material. This is facilitated by the presence of sulfonate groups in the dye, which form ionic bonds with the target material . The dye’s large size and the presence of van der Waals attractions and hydrophobic bonding also contribute to its binding .
Biochemical Pathways
Mordant Yellow 10 is a type of azo dye, and its decolorization involves the reduction of the azo bond. This process is facilitated by certain bacterial enzymes . For instance, riboflavin significantly enhances the reduction of Mordant Yellow 10 by anaerobic granular sludge .
Pharmacokinetics
It is slightly soluble in water, methanol, and DMSO, especially when heated . These properties influence its distribution and elimination when used in various applications.
Result of Action
The primary result of Mordant Yellow 10’s action is the imparting of a yellow color to the target material. This is achieved through the formation of a complex between the dye and the material, which is stable and resistant to washing and light exposure .
Action Environment
The action of Mordant Yellow 10 can be influenced by various environmental factors. For instance, its solubility and therefore its effectiveness can be affected by the temperature and the pH of the solution . Additionally, the presence of certain ions, such as copper and iron ions, can affect the color produced by the dye .
Safety and Hazards
将来の方向性
The future directions for Mordant Yellow 10 involve its degradation. Biological methods have gained importance in the decolorization and degradation of dyes . These methods are eco-friendly and lead to complete decolorization . The mechanism of decolorization and degradation by several bacterial enzymes are being studied in detail . In silico studies such as molecular docking of bacterial enzymes with dyes can give a new insight into biological studies and provide an easy way to understand the interaction at the molecular level .
特性
IUPAC Name |
disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S.2Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;;/h1-7,16H,(H,17,18)(H,19,20,21);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVMULNVFDCUTD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064098 | |
| Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mordant Yellow 10 | |
CAS RN |
6054-99-5 | |
| Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-(p-sulphophenylazo)salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORDANT YELLOW 10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LV23DNR2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of Mordant Yellow 10?
A1: Mordant Yellow 10 has the molecular formula C13H8N2Na2O6S and a molecular weight of 370.27 g/mol. []
Q2: Does Mordant Yellow 10 exhibit any notable spectroscopic properties?
A2: Yes, MY10 is characterized by strong absorption in the visible light range, specifically peaking around 430 nm. This property is attributed to its azo (-N=N-) group and is influenced by its protonation state. []
Q3: How does the pH of the solution affect the absorption spectrum of MY10?
A3: The pH significantly impacts MY10's absorption spectrum. In alkaline solutions, the deprotonated form dominates, exhibiting strong absorption in the visible range. As the pH decreases (towards acidic conditions), the dye becomes protonated, leading to a blue shift in the absorption spectrum and a decrease in absorption intensity in the visible region. []
Q4: Can Mordant Yellow 10 be used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs)?
A4: While MY10 has been investigated for its potential in DSSCs, studies have shown relatively low photovoltaic conversion efficiencies, even when optimizing parameters like solvent, pH, and electrode preparation. This limitation is primarily attributed to weak optical absorption in the visible range for some forms of the dye. []
Q5: Can Mordant Yellow 10 interact with metal ions, and if so, what are the implications?
A5: Yes, MY10 can act as a chelating agent due to the presence of carboxyl, hydroxyl, and sulfonic groups in its structure. This characteristic enables its use in applications like the removal of metal ions (e.g., Fe3+) from solutions. [] For example, bleached wool loaded with MY10 has been explored as a stable chelating material for removing Fe3+ from solutions, highlighting its potential in wastewater treatment. []
Q6: What is the significance of the different binding configurations of MY10 with TiO2 in DSSCs?
A6: DFT studies reveal that MY10 can bind to TiO2 via its carboxyl, hydroxyl, and sulfonic groups in various configurations. The carboxyl group tends to bind in bidentate bridging modes, while the salicylate can bind in tridentate or bidentate fashions. The sulfonic group prefers tridentate binding. Understanding these binding modes is crucial for optimizing dye-TiO2 interactions and enhancing electron transfer processes in DSSCs. []
Q7: Is Mordant Yellow 10 considered an environmental pollutant, and why?
A7: Yes, MY10, like many other azo dyes, is considered an environmental pollutant due to its presence in industrial wastewater, primarily from textile manufacturing. Its release into water bodies is undesirable due to its color, toxicity, and potential for bioaccumulation. [, ]
Q8: How can Mordant Yellow 10 be removed or degraded from wastewater?
A8: Several methods have been investigated for MY10 removal from wastewater. Biological treatment using anaerobic granular sludge is promising, especially when combined with aerobic processes for complete mineralization. [, , ] Advanced Oxidation Processes (AOPs) such as ozonation, Fenton reactions, and photocatalysis using TiO2 or ferrihydrite have also shown efficacy in degrading MY10. [, , , , ]
Q9: What is the role of redox mediators in the biodegradation of MY10?
A9: Redox mediators like riboflavin [] and various forms of activated carbon, including carbon nanotubes, [, ] have proven effective in accelerating the biodegradation of MY10. These mediators facilitate electron transfer processes during the anaerobic reduction of the azo bond, a crucial step in the biodegradation pathway.
Q10: Does the formation environment of catalysts like ferrihydrite affect the degradation of MY10?
A10: Yes, the formation environment of ferrihydrite significantly influences its microstructure and, consequently, its photocatalytic activity towards MY10 degradation. [] Studies have shown that ferrihydrite formed at a constant neutral pH exhibits higher adsorption capacity for MY10 but lower degradation rates compared to those formed under varying pH conditions. [] This observation highlights the importance of controlling synthesis parameters for optimizing material properties and catalytic performance.
Q11: What analytical methods are typically employed to monitor the degradation of Mordant Yellow 10?
A11: UV-Vis spectrophotometry is commonly used to monitor MY10 degradation by measuring the decrease in absorbance at its characteristic wavelength. High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify MY10 and its degradation products. Total Organic Carbon (TOC) analysis helps determine the degree of mineralization achieved during treatment. [, , ]
Q12: Are there any computational chemistry studies focusing on Mordant Yellow 10?
A12: Yes, Density Functional Theory (DFT) calculations have been used to study various aspects of MY10, including its electronic structure, optical properties, and interaction with TiO2 surfaces in DSSCs. [, ] These computational studies provide valuable insights into the molecular level details of MY10's behavior and inform the design of more efficient materials and processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



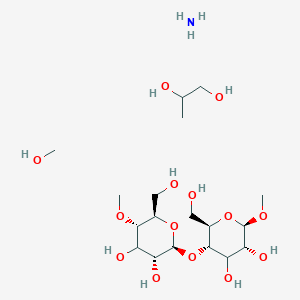

![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)
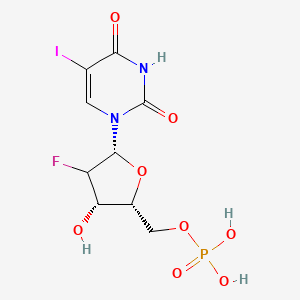
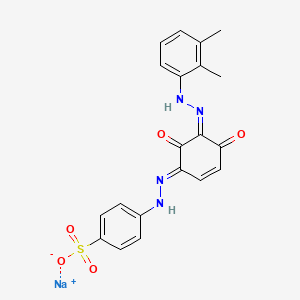
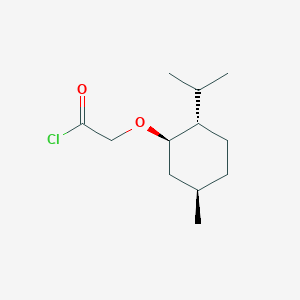

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)